molecular formula C21H22ClN3O3 B11171411 4-(acetylamino)-5-chloro-2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

4-(acetylamino)-5-chloro-2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B11171411
M. Wt: 399.9 g/mol
InChI Key: REXSZAPWYHJIHR-UHFFFAOYSA-N
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Description

5-Chloro-4-acetamido-2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is an organic compound with a complex structure that includes a chloro, acetamido, and methoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-acetamido-2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the benzamide core, which is then functionalized with chloro, acetamido, and methoxy groups.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity.

    Industrial Production: Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the acetamido group, converting it to an amine.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) are employed under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

5-Chloro-4-acetamido-2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-4-acetamido-2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-acetamido-5-chloro-2-methoxybenzoate: A related compound with similar functional groups but lacking the indole moiety.

    Metoclopramide: A dopamine D2 receptor antagonist with a similar benzamide core.

Uniqueness

5-Chloro-4-acetamido-2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is unique due to the presence of the indole moiety, which imparts distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C21H22ClN3O3

Molecular Weight

399.9 g/mol

IUPAC Name

4-acetamido-5-chloro-2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

InChI

InChI=1S/C21H22ClN3O3/c1-12-4-5-18-15(8-12)14(11-24-18)6-7-23-21(27)16-9-17(22)19(25-13(2)26)10-20(16)28-3/h4-5,8-11,24H,6-7H2,1-3H3,(H,23,27)(H,25,26)

InChI Key

REXSZAPWYHJIHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC(=C(C=C3OC)NC(=O)C)Cl

Origin of Product

United States

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